molecular formula C19H17N3O3S B4712917 3-(anilinosulfonyl)-N-(3-pyridinylmethyl)benzamide

3-(anilinosulfonyl)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4712917
M. Wt: 367.4 g/mol
InChI Key: PRGYDKNITKTDBE-UHFFFAOYSA-N
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Description

3-(Anilinosulfonyl)-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as APSB and has been found to possess unique properties that make it suitable for use in different experiments. In

Scientific Research Applications

APSB has been found to have potential applications in scientific research, especially in the field of cancer treatment. Studies have shown that APSB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. APSB has also been found to have anti-inflammatory properties, which make it suitable for use in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of APSB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. APSB has also been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and lead to cell death.
Biochemical and Physiological Effects
APSB has been found to have various biochemical and physiological effects on cells. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is involved in tumor growth and survival. APSB has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using APSB in lab experiments is its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. APSB also has anti-inflammatory properties, which make it suitable for use in the treatment of inflammatory diseases. However, one of the limitations of using APSB in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on APSB. One area of research could be to investigate the potential use of APSB in combination with other drugs for cancer therapy. Another direction could be to explore the use of APSB in the treatment of other diseases, such as autoimmune disorders. Additionally, further research could be done to understand the mechanism of action of APSB and to develop more potent and selective analogs of this compound.
Conclusion
In conclusion, APSB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of APSB involves the reaction of sulfanilamide with 3-(pyridin-3-ylmethyl)benzoic acid in the presence of DCC and DMAP. APSB has been found to have potential applications in cancer therapy and the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of certain enzymes and the induction of ROS production. APSB has various biochemical and physiological effects on cells, and its use in lab experiments has both advantages and limitations. There are several future directions for research on APSB, including investigating its potential use in combination with other drugs and exploring its use in the treatment of other diseases.

properties

IUPAC Name

3-(phenylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-15-6-5-11-20-13-15)16-7-4-10-18(12-16)26(24,25)22-17-8-2-1-3-9-17/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGYDKNITKTDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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